molecular formula C26H23N7O4S B11075362 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

Cat. No.: B11075362
M. Wt: 529.6 g/mol
InChI Key: NDNCVONIAWRCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is a complex organic compound that features a variety of functional groups, including furan, pyrazole, triazole, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide typically involves multi-step organic reactionsThe final steps involve the addition of the sulfanyl and hydrazide functionalities under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the hydrazide group can yield primary amines .

Mechanism of Action

The mechanism of action of 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in research and industry .

Properties

Molecular Formula

C26H23N7O4S

Molecular Weight

529.6 g/mol

IUPAC Name

N'-[2-[[5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C26H23N7O4S/c1-36-19-11-9-17(10-12-19)14-23(34)29-30-24(35)16-38-26-32-31-25(33(26)18-6-3-2-4-7-18)21-15-20(27-28-21)22-8-5-13-37-22/h2-13,15H,14,16H2,1H3,(H,27,28)(H,29,34)(H,30,35)

InChI Key

NDNCVONIAWRCLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.